molecular formula C13H17NO B7486564 N-(1-cyclopropylethyl)-N-methylbenzamide

N-(1-cyclopropylethyl)-N-methylbenzamide

Cat. No.: B7486564
M. Wt: 203.28 g/mol
InChI Key: AMTGZUDJIQHYFF-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N-methylbenzamide is a benzamide derivative featuring a cyclopropylethyl substituent on the nitrogen atom, adjacent to a methyl group. Benzamides are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and as directing groups in metal-catalyzed C–H functionalization reactions .

Properties

IUPAC Name

N-(1-cyclopropylethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(11-8-9-11)14(2)13(15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTGZUDJIQHYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents : A hydroxy and two methyl groups on the ethyl chain.
  • Key Properties: The N,O-bidentate directing group enables metal coordination, facilitating C–H activation in catalysis.
  • Comparison : Unlike the cyclopropylethyl group, the hydroxy-dimethylethyl substituent reduces steric bulk but increases polarity. This makes the compound more suitable for aqueous-phase reactions but less effective in stabilizing strained transition states.

N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)benzamide (11zb)

  • Substituents : A tert-butylphenyl group and a pyridyl-ethyl chain.
  • Key Properties : The bulky tert-butyl group provides steric shielding, while the pyridyl moiety enables π-π stacking and metal coordination. Such features are advantageous in asymmetric catalysis .
  • Comparison : The cyclopropylethyl group offers moderate steric hindrance compared to tert-butyl but lacks aromaticity for π-interactions. This may limit its utility in enantioselective reactions requiring rigid chiral environments.

N-Methyl-N-propanoylbenzamide

  • Substituents: A methyl and propanoyl (acyl) group on nitrogen.
  • Key Properties : The acyl group introduces electrophilicity, making the compound prone to hydrolysis or nucleophilic attack. This reactivity is exploited in prodrug designs .
  • Comparison : The cyclopropylethyl group, being hydrocarbon-based, lacks electrophilic sites, enhancing stability under acidic/basic conditions. This makes it preferable for applications requiring prolonged shelf-life.

N-(1-Phenylpropan-2-yl)benzamide

  • Substituents : A phenyl group on the ethyl chain.
  • Key Properties : The aromatic ring enhances lipophilicity, favoring membrane permeability in drug candidates. However, it may also increase metabolic instability .
  • Comparison : The cyclopropane ring in the target compound provides similar lipophilicity but with reduced metabolic susceptibility due to the absence of aromatic oxidation sites.

Research Implications and Gaps

  • Synthesis : The target compound may be synthesized via amidation of benzoyl chloride with 1-cyclopropylethyl-methylamine, analogous to methods in .
  • Characterization : Spectroscopic techniques (NMR, IR) and X-ray crystallography, as used for analogs , would confirm its structure.
  • Unanswered Questions : The direct catalytic efficacy and biological activity of the cyclopropylethyl group remain unverified. Future studies should explore its performance in C–H activation and pharmacokinetic profiles.

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